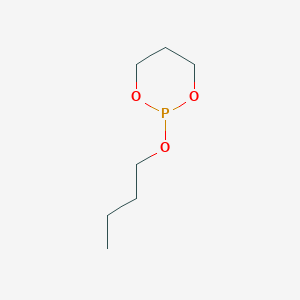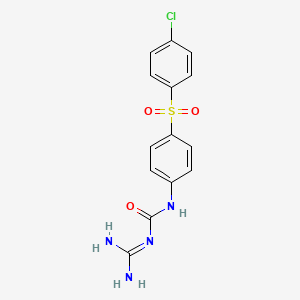
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidine compounds are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often employs scalable and efficient synthetic routes. For example, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, including aromatic guanidines . These methods are designed to provide high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted guanidines .
Aplicaciones Científicas De Investigación
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation, formed at physiological pH, can interact with negatively charged biological molecules, influencing their function . This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- include other guanidine derivatives such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’,N’'-trisubstituted guanidines: Employed in various synthetic applications.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
The presence of the p-chlorophenyl and sulfonyl groups enhances its reactivity and versatility in various chemical reactions and biological interactions .
Propiedades
Número CAS |
35972-59-9 |
|---|---|
Fórmula molecular |
C14H13ClN4O3S |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(diaminomethylidene)urea |
InChI |
InChI=1S/C14H13ClN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
Clave InChI |
ZJUPGTACXKZJIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
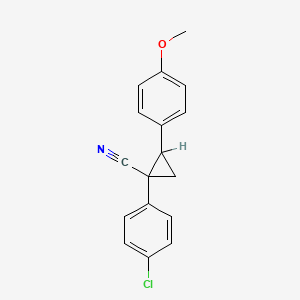
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
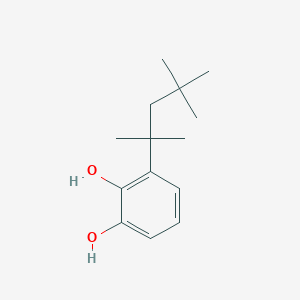
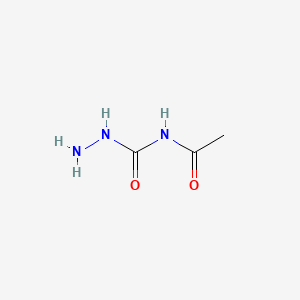
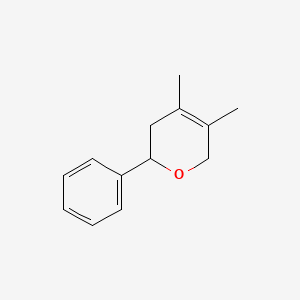
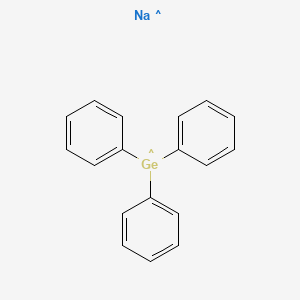
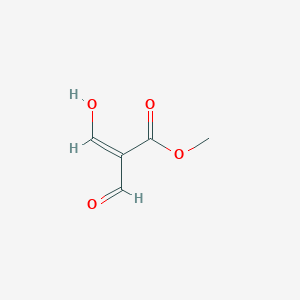

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
